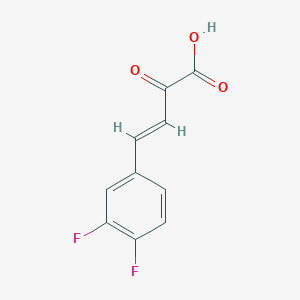

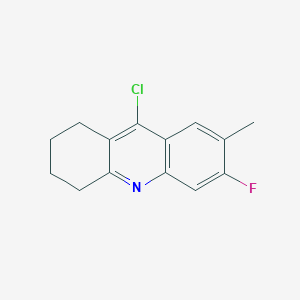

4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound and related derivatives often involves the condensation of aryl aldehydes with active methylene compounds in the presence of various catalysts. For instance, derivatives such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters have been synthesized as potent inhibitors of kynurenine-3-hydroxylase, highlighting the versatility of this scaffold in medicinal chemistry (Drysdale et al., 2000).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic techniques such as FT-IR and NMR, providing insights into their chemical environment and the nature of substitutions on the aromatic ring. Studies like those on 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid reveal the presence of intramolecular hydrogen bonds and the conformational preferences of these molecules (Sirajuddin et al., 2015).

Chemical Reactions and Properties

Compounds such as 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid participate in various chemical reactions, reflecting their reactivity and potential as synthetic intermediates. For example, reactions with diazo compounds can lead to a variety of derivatives, illustrating the compound's utility in organic synthesis (Gavrilova et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application and handling in both laboratory and industrial settings. Studies focusing on the crystal structure and intramolecular interactions provide valuable data for understanding the stability and solubility of these compounds (Nye et al., 2013).

Chemical Properties Analysis

The chemical behavior of 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid derivatives under various conditions can elucidate their stability, reactivity, and potential for further functionalization. Studies on the interactions with biomolecules, such as DNA, and their biological screenings are particularly relevant for assessing their therapeutic potential and safety profile (Sirajuddin et al., 2015).

科学的研究の応用

Building Blocks for Biologically Active Compounds

Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which are related to 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid, serve as crucial building blocks in synthesizing a wide range of biologically active compounds. An efficient protocol involving microwave assistance and ytterbium triflate catalyst has been developed for the synthesis of these derivatives, offering a fast and reliable method to obtain these important chemical intermediates with pure products in moderate yields (Tolstoluzhsky et al., 2008).

Neuroprotective Agents

4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives, which are structurally related to 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid, have been identified as potent inhibitors of kynurenine-3-hydroxylase. These compounds exhibit significant potential as neuroprotective agents by preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic compound. This property highlights their potential in treating neurological disorders and conditions associated with elevated quinolinic acid levels (Drysdale et al., 2000).

Fluorescence Probes for Reactive Oxygen Species

Novel fluorescence probes based on derivatives of 4-oxobut-2-enoic acid, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), have been designed to selectively detect highly reactive oxygen species (hROS). These probes are resistant to light-induced autoxidation and can differentiate between various ROS, making them valuable tools for studying the roles of hROS in biological systems and chemical applications (Setsukinai et al., 2003).

作用機序

Target of Action

It is structurally related to 3,4-difluorophenylboronic acid , which is known to be used as a reactant in the synthesis of various organic compounds .

Mode of Action

Compounds similar to it, such as 3,4-difluorophenylboronic acid, are known to participate in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Biochemical Pathways

Related compounds are known to participate in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability.

Result of Action

Compounds similar to it, such as 3,4-difluorophenylboronic acid, are known to be used in the synthesis of various organic compounds .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability.

特性

IUPAC Name |

(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1-5H,(H,14,15)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKURAUIQQBQCX-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)

![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)

![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide](/img/structure/B2483104.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2483105.png)